Structural Differentiation from the Lead AKR1B10 Inhibitor: Absence of the 7-Hydroxy Group Precludes Nanomolar AKR1B10 Activity
The most potent AKR1B10 inhibitor in the 2-phenyliminochromene series, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (compound 1), exhibits a Ki of 2.7 nM [1]. SAR analysis demonstrated that the 7-hydroxyl group on the chromene ring is absolutely required for inhibitory activity; its removal results in complete loss of AKR1B10 inhibition [1]. 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide lacks this 7-OH substituent, and therefore cannot achieve the sub-nanomolar potency of compound 1 against AKR1B10. However, its primary carboxamide and 4-hydroxyphenylimino features confer a distinct hydrogen-bond donor profile (2 HBD vs. 1 for the 4-methoxy analog) that may redirect target engagement toward other enzymes in the AKR superfamily or carbonic anhydrase isoforms.
| Evidence Dimension | AKR1B10 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not tested; predicted inactive due to absence of 7-OH (based on SAR) |
| Comparator Or Baseline | (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide: Ki = 2.7 nM |
| Quantified Difference | Potency differential estimated >1000-fold based on SAR indicating 7-OH is essential |
| Conditions | Recombinant human AKR1B10 enzyme assay, NADPH cofactor, 25°C, pH 7.4 (Endo et al., 2013) |
Why This Matters
Procurement decisions for AKR1B10-targeted screening must exclude this compound as a direct potency comparator, but its structural divergence makes it a valuable negative-control probe to validate the 7-OH pharmacophore hypothesis.
- [1] Endo, S. et al. Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorg. Med. Chem. 2013, 21, 6378–6384. DOI: 10.1016/j.bmc.2013.08.059. View Source
